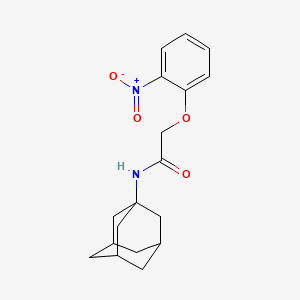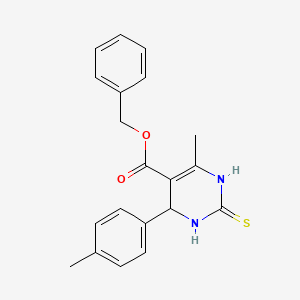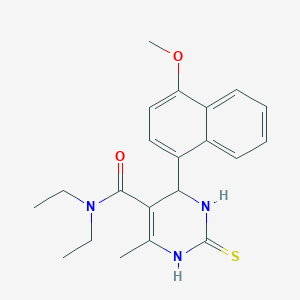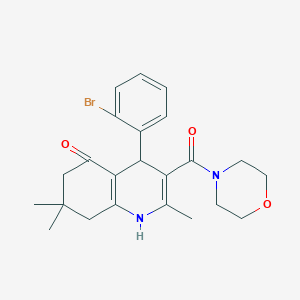
N-1-adamantyl-2-(2-nitrophenoxy)acetamide
Descripción general
Descripción
N-1-adamantyl-2-(2-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.15795719 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Aminoadamantanes
N-(1-Adamantyl)acetamide and its derivatives serve as starting compounds in the synthesis of biologically active aminoadamantanes, exhibiting antimicrobial and antiviral activity. These compounds are used in the treatment and prophylactics of influenza, herpes, and pneumonia. The removal of acetyl protection from N-(1-adamantyl)acetamide yields 1-aminoadamantane, the active component of the drug midantane for Parkinson’s disease treatment (Khusnutdinov et al., 2011).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study on the synthesis of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives explored their potential as anticancer, anti-inflammatory, and analgesic agents. Among these, compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide showed promising anticancer, anti-inflammatory, and analgesic activities, suggesting potential development into therapeutic agents (Rani et al., 2014).
Adamantyl Analogues of Paracetamol
Adamantyl analogues of paracetamol were synthesized and evaluated for their analgesic properties. These analogues act as selective TRPA1 channel antagonists, which may be responsible for their analgesic properties, opening new avenues in medicinal chemistry (Fresno et al., 2014).
Anti-Trypanosomal Activity
The synthesis and evaluation of adamantane arylhydroxamic acids against Trypanosoma brucei and Trypanosoma cruzi revealed that phenoxy acetohydroxamic derivative showed the most interesting profile in terms of activity and toxicity against trypanosomes, warranting further investigation (Foscolos et al., 2022).
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-17(11-24-16-4-2-1-3-15(16)20(22)23)19-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNAEUZPKSZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B4055844.png)
![2-hydroxy-5-({[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4055851.png)
![2-{[(2-oxocyclohexylidene)methyl]amino}benzamide](/img/structure/B4055859.png)
![N-[2-(4-pentenoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B4055863.png)

![3-(3-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4055873.png)

![2-{4-[(4-chlorophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4055882.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4055883.png)
![ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4055902.png)
![4-[5-nitro-2-(1-piperazinyl)benzoyl]morpholine](/img/structure/B4055913.png)

![1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-3-methyl-1-piperazinyl}phenyl)ethanone](/img/structure/B4055920.png)
![5-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4055942.png)
